molecular formula C9H8N4O2 B8503434 6-Methyl-2-[1,2,3]triazol-2-yl-nicotinic acid

6-Methyl-2-[1,2,3]triazol-2-yl-nicotinic acid

Cat. No. B8503434
M. Wt: 204.19 g/mol
InChI Key: VNGUNPFSPAFWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079911B2

Procedure details

To a 100 ml round bottom flask containing 2-chloro-6-methylnicotinic acid (3 g, 17.4 mmol), copper iodide (0.16 g, 0.5 mol %), and cesium carbonate (11.4 g, 35 mmol) was added a mixture of dioxane (20 mL) and H2O (0.1 ml, 5.25 mmol). Next triazole (2.03 mL, 35 mmol) and finally (R,R)-(−)-N,N′-dimethyl-1,2-cyclohexanediamine ligand (0.56 mL, 3.5 mmol) were added. The resulting clumpy yellow slurry was stirred until evenly dispersed. Upon heating to 100° C. the reaction mixture changed from a yellow slurry to pale green. As heating progressed the slurry became less thick and was stirred more easily. The light green slurry was stirred for 4 hr at 100° C. and left to stir at room temp overnight. At this point the reaction mixture appeared as a cobalt blue slurry which was then diluted with 20 mL ether and 20 mL H2O. The resulting solution was thoroughly stirred and transferred to a seperatory funnel then the RBF was subsequently rinsed with 20 mL ether and H2O each. The aqueous layer was separated from the organic layer and acidified to pH 1 with 6 mL conc. HCl. The now brown/lime green aqueous layer was extracted twice with EtOAc. The bright yellow organic layers were combined and dried with Na2SO4 and then conc. into a yellow powder under reduced pressure. To the yellow powder was added EtOAc to form a yellow slurry. The solids were filtered off and washed with EtOAc to give a very pale yield). The filtrate was conc. into a yellow solid and purified (FCC, 0-5% MeOH in DCM w/0.5% AcOH) to give the title product in a 20% yield. MS (ESI): mass calculated for C9H8N4O2, 204.18; m/z found 205.3 [M+H]+. 1H NMR (400 MHz, CD3OD): 8.21-8.18 (m, 1H), 7.98 (s, 2H), 7.51 (d, J=7.9 Hz, 1H), 2.64 (s, 3H).
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Two
Quantity
2.03 mL
Type
reactant
Reaction Step Three
Quantity
0.56 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
20%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[Cs+].[Cs+].[NH:18]1[CH:22]=[CH:21][N:20]=[N:19]1.CN[C@@H]1CCCC[C@H]1NC>CCOCC.O.[Cu](I)I.[Co].O1CCOCC1>[CH3:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([N:19]2[N:20]=[CH:21][CH:22]=[N:18]2)[N:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.1 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)C
Name
Quantity
11.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Cu](I)I
Step Three
Name
Quantity
2.03 mL
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
0.56 mL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting clumpy yellow slurry was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
until evenly dispersed
TEMPERATURE
Type
TEMPERATURE
Details
As heating
STIRRING
Type
STIRRING
Details
was stirred more easily
STIRRING
Type
STIRRING
Details
The light green slurry was stirred for 4 hr at 100° C.
Duration
4 h
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir at room temp overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The resulting solution was thoroughly stirred
CUSTOM
Type
CUSTOM
Details
transferred to a seperatory funnel
WASH
Type
WASH
Details
the RBF was subsequently rinsed with 20 mL ether and H2O each
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated from the organic layer
EXTRACTION
Type
EXTRACTION
Details
The now brown/lime green aqueous layer was extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
ADDITION
Type
ADDITION
Details
To the yellow powder was added EtOAc
CUSTOM
Type
CUSTOM
Details
to form a yellow slurry
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
a very pale yield)
CUSTOM
Type
CUSTOM
Details
purified (FCC, 0-5% MeOH in DCM w/0.5% AcOH)

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=C(C(=O)O)C=C1)N1N=CC=N1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.